molecular formula C9H11BrN2O B7863856 1-(1-(3-Bromophenyl)ethyl)urea

1-(1-(3-Bromophenyl)ethyl)urea

Cat. No.: B7863856
M. Wt: 243.10 g/mol
InChI Key: NMBVGHQDPYDNKX-UHFFFAOYSA-N
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Description

1-(1-(3-Bromophenyl)ethyl)urea is a brominated urea derivative characterized by a meta-bromophenyl group attached to an ethyl linker, which connects to the urea functional group.

Properties

IUPAC Name

1-(3-bromophenyl)ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-3-2-4-8(10)5-7/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBVGHQDPYDNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-(3-Bromophenyl)ethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is practical, simple, and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 3-bromophenyl isocyanate with ethylamine under controlled conditions. The reaction is carried out in an aqueous medium to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Bromophenyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduced derivatives with modified phenyl or alkyl groups.

    Substitution: Substituted urea derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Substituents on Urea Nitrogens Notable Features Biological Activity/Application Reference
1-(1-(3-Bromophenyl)ethyl)urea C₉H₁₁BrN₂O 1-(3-Bromophenyl)ethyl, NH₂ Ethyl linker, meta-bromo Metal chelation (Iron(III))
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅BrN₂O 3-Bromophenyl, 3,5-dimethylphenyl Lipophilic dimethyl groups Not specified
3-(3-Bromophenyl)-1-(trifluoromethyl)urea C₈H₆BrF₃N₂O 3-Bromophenyl, trifluoromethyl Electron-withdrawing CF₃ group Synthetic intermediate
1-(3-Bromophenyl)thiourea C₇H₇BrN₂S 3-Bromophenyl, NH₂ (thiourea) Sulfur substitution (thiourea) Crystallography studies
1-(3-Bromophenyl)-3-(1,2-oxazol-5-yl)urea C₁₀H₈BrN₃O₂ 3-Bromophenyl, oxazolyl Heterocyclic oxazole moiety Anti-tubercular activity

Key Comparative Insights

Substituent Effects on Metal Coordination
  • This compound: The ethyl linker may enhance conformational flexibility, facilitating coordination with iron(III) in the presence of 4-aminoantipyrine .
Electronic and Metabolic Stability
  • 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea : Additional halogens (Br, Cl) and CF₃ groups enhance electrophilic character, which may improve binding to hydrophobic enzyme pockets .

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